

A Comprehensive Review of trans-2-Dodecenol: Synthesis, Analysis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-Dodecenol is a long-chain unsaturated fatty alcohol with the chemical formula C₁₂H₂₄O. It and its related compounds have garnered interest in various scientific and commercial fields, including the fragrance and flavor industries, agriculture as a potential biopesticide, and in pharmaceuticals for its potential therapeutic properties. This technical guide provides a comprehensive literature review of trans-2-dodecenol, focusing on its synthesis, analytical characterization, and known biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other relevant fields.

Chemical and Physical Properties

Trans-2-Dodecenol is a colorless to pale yellow liquid with a fatty, waxy, and sometimes citrus-like odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of trans-2-Dodecenol



Property	Value	Reference(s)
CAS Number	69064-37-5	[1]
Molecular Formula	C12H24O	[1]
Molecular Weight	184.32 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	140-142 °C at 14 mmHg	[2]
Density	0.850 g/cm ³	[2]
Refractive Index	1.450	[2]
Solubility	Insoluble in water; soluble in organic solvents.	

Synthesis and Purification

The synthesis of **trans-2-dodecenol**, like other unsaturated alcohols, can be achieved through various organic synthesis routes. The Wittig reaction is a prominent method for the stereoselective formation of the trans-double bond.

Experimental Protocol: Synthesis of trans-2-Dodecenol via Wittig Reaction (Hypothetical)

While a specific detailed protocol for **trans-2-dodecenol** was not found in the reviewed literature, a general procedure based on the Wittig olefination of a long-chain aldehyde is proposed below. This protocol is illustrative and would require optimization.

Materials:

- Decanal
- (2-Hydroxyethyl)triphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)



- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated ammonium chloride solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend (2-hydroxyethyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.
- Slowly add a strong base (e.g., 2 equivalents of n-butyllithium) to the suspension with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation. The formation of the characteristic orange-red color of the ylide should be observed.
- Wittig Reaction: Cool the ylide solution back to 0°C and slowly add a solution of decanal in anhydrous THF.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.



- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by flash column chromatography on silica gel.
 A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired trans-2-dodecenol from triphenylphosphine oxide and any unreacted starting materials.[1]

Purification Techniques

For long-chain alcohols like **trans-2-dodecenol**, purification can be challenging due to their relatively high boiling points and similar polarities to certain byproducts.

- Column Chromatography: As described in the synthesis protocol, silica gel column chromatography is a common and effective method for small-scale purification.[1][3]
- Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure can be employed to purify **trans-2-dodecenol**, provided there is a sufficient difference in boiling points between the product and impurities.[1]

Analytical Characterization

The structural elucidation and purity assessment of **trans-2-dodecenol** are typically performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds like **trans-2-dodecenol**.

• Protocol: A common GC-MS protocol would involve dissolving the sample in a suitable solvent (e.g., hexane or dichloromethane) and injecting it into a GC equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the elution of the compound. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum would show a characteristic fragmentation pattern that can be used for identification.[4][5][6][7]



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of **trans-2-dodecenol**.

- ¹H NMR: Key signals would include those for the vinyl protons of the trans-double bond (typically in the 5.4-5.8 ppm region with a large coupling constant, J ≈ 15 Hz), the protons on the carbon adjacent to the hydroxyl group (~3.6 ppm), the hydroxyl proton (variable chemical shift), and the aliphatic chain protons.[2][8][9][10]
- ¹³C NMR: The carbons of the double bond would appear in the olefinic region (~125-135 ppm), and the carbon bearing the hydroxyl group would be found around 63 ppm.[2][8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in **trans-2-dodecenol**.

• Key Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A peak around 965 cm⁻¹ is indicative of the C-H out-of-plane bending of the trans-disubstituted double bond. C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹.[2][8][10]

Biological Activities and Potential Applications

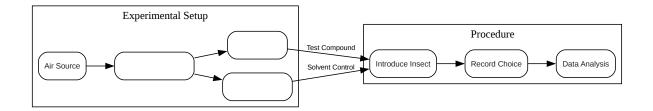
The biological activities of **trans-2-dodecenol** and related long-chain unsaturated alcohols and aldehydes have been investigated in several contexts.

Insect Pheromone and Repellent Activity

Long-chain unsaturated alcohols and their derivatives are known to act as semiochemicals in insects, functioning as pheromones or repellents.[11][12][13][14] While specific data for **trans-2-dodecenol** as a pheromone for a particular insect species is not extensively documented in the reviewed literature, its structural similarity to known insect pheromones suggests potential activity. The related aldehyde, (E)-2-decenal, is a known alarm pheromone component in the brown marmorated stink bug, Halyomorpha halys.[4]

Experimental Protocol: Olfactometer Bioassay for Insect Repellency (General) This protocol provides a general framework for assessing the repellent activity of **trans-2-dodecenol** against a target insect species.





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Caption: General workflow for an olfactometer bioassay.

Procedure:

- A Y-tube olfactometer is used, with purified and humidified air passing through both arms.
- A filter paper treated with a solution of trans-2-dodecenol in a suitable solvent (e.g., hexane) is placed in one arm (the "test" arm).
- A filter paper treated with the solvent alone is placed in the other arm (the "control" arm).
- Individual insects are released at the base of the Y-tube and their choice of arm is recorded over a set period.
- A significant preference for the control arm indicates a repellent effect. Quantitative data, such as the percentage of insects repelled, can be calculated.[4]

Antimicrobial and Antifungal Activity

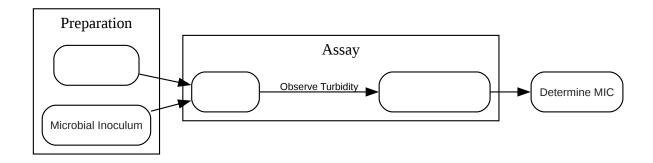
Long-chain fatty alcohols have demonstrated antimicrobial properties.[15][16][17][18] Studies on related compounds suggest that **trans-2-dodecenol** may possess activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of the cell membrane. The related aldehyde, E-2-dodecenal, has shown antimicrobial activity at concentrations below 500 μ g/mL.[6][7][19][20]

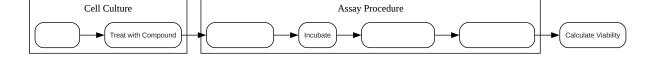
Table 2: Antimicrobial Activity of E-2-Dodecenal (MIC in μg/mL)



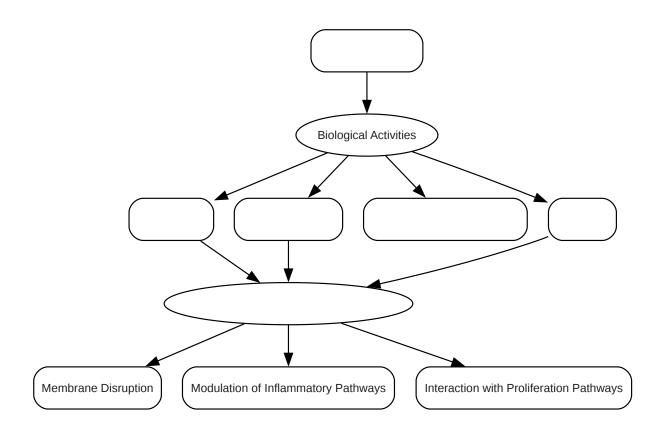
Microorganism	MIC (μg/mL)	Reference(s)
Staphylococcus aureus	< 500	[6][7][19][20]
Escherichia coli	< 500	[6][7][19][20]
Candida albicans	< 500	[6][7][19][20]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This is a standard method to determine the lowest concentration of a substance that prevents visible growth of a microorganism.









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- To cite this document: BenchChem. [A Comprehensive Review of trans-2-Dodecenol: Synthesis, Analysis, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105986#comprehensive-literature-review-of-trans-2-dodecenol-research]

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